molecular formula C20H24BrNO9 B2914485 [5-Acetamido-3,4-diacetyloxy-6-(4-bromophenoxy)oxan-2-yl]methyl acetate CAS No. 1094815-83-4

[5-Acetamido-3,4-diacetyloxy-6-(4-bromophenoxy)oxan-2-yl]methyl acetate

Cat. No.: B2914485
CAS No.: 1094815-83-4
M. Wt: 502.314
InChI Key: QBFVABHSGIIDPA-UHFFFAOYSA-N
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Description

[5-Acetamido-3,4-diacetyloxy-6-(4-bromophenoxy)oxan-2-yl]methyl acetate is a complex carbohydrate derivative characterized by a central oxane (pyranose) ring substituted with acetyloxy, acetamido, and phenoxy functional groups. The compound belongs to the class of acetylated glucosamine analogs, where the 4-bromophenoxy group at the C6 position distinguishes it from related structures.

Properties

IUPAC Name

[5-acetamido-3,4-diacetyloxy-6-(4-bromophenoxy)oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrNO9/c1-10(23)22-17-19(29-13(4)26)18(28-12(3)25)16(9-27-11(2)24)31-20(17)30-15-7-5-14(21)6-8-15/h5-8,16-20H,9H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFVABHSGIIDPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)Br)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrNO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-bromophenoxy)oxan-2-yl]methyl acetate (CAS No. 38229-74-2) is a complex organic molecule that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Molecular Formula

  • C20H24BrNO9

Molecular Weight

  • 502.31 g/mol

Structural Features

The compound features a bromophenoxy group and multiple acetyl functionalities that may influence its biological interactions.

PropertyValue
Molecular FormulaC20H24BrNO9
Molecular Weight502.31 g/mol
CAS Number38229-74-2
Purity98%

Research indicates that compounds similar to [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-bromophenoxy)oxan-2-yl]methyl acetate may interact with various biological targets, including enzymes involved in metabolic pathways.

Potential Targets

  • Acetyl-CoA Carboxylases (ACCs) : These enzymes are crucial in fatty acid metabolism and have been identified as targets for obesity and metabolic syndrome treatments.
  • Peroxisome Proliferator-Activated Receptors (PPARs) : These receptors play significant roles in lipid metabolism and glucose homeostasis.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds with structural similarities:

  • Study on ACC Inhibition :
    • A series of acetamides were synthesized and screened for their ability to inhibit ACCs while activating PPARs.
    • Results indicated that structural modifications could lead to compounds with desirable dual activity profiles, suggesting potential therapeutic applications in metabolic disorders .
  • Antimicrobial Activity :
    • Related compounds have shown promising antimicrobial properties against various pathogens, indicating that the bromophenoxy group may enhance bioactivity through increased membrane permeability or receptor binding .

Table 2: Biological Activity Summary

Activity TypeDescriptionReference
ACC InhibitionModulates fatty acid metabolism
PPAR ActivationInfluences lipid metabolism
AntimicrobialEffective against pathogens

Comparison with Similar Compounds

Key Features :

  • IUPAC Name: [(2R,3S,4R,5R,6S)-5-Acetamido-3,4-diacetyloxy-6-(4-bromophenoxy)oxan-2-yl]methyl acetate.
  • Molecular Formula: C₂₂H₂₅BrNO₁₀ (calculated based on analogs in and ).
  • Molecular Weight : ~543.35 g/mol (estimated from similar compounds).
  • Functional Groups: Three acetyloxy (OAc) groups at C2, C3, and C2. Acetamido (NHAc) group at C3. 4-Bromophenoxy substituent at C4.

This compound is structurally related to bioactive glycosides and intermediates in pharmaceutical synthesis.

Comparison with Similar Compounds

The target compound shares a core oxane ring structure with several analogs, differing primarily in substituents at the C6 phenoxy group and acetyl/acetylamino patterns.

Structural and Functional Group Variations

Compound Substituent at C6 Molecular Formula Molecular Weight (g/mol) CAS Number Key References
[5-Acetamido-3,4-diacetyloxy-6-(4-bromophenoxy)oxan-2-yl]methyl acetate (Target) 4-Bromophenoxy C₂₂H₂₅BrNO₁₀ 543.35 Not provided
[5-Acetamido-3,4-diacetyloxy-6-(4-chlorophenoxy)oxan-2-yl]methyl acetate 4-Chlorophenoxy C₂₁H₂₅ClNO₁₀ 486.88 1094814-79-5
[(2R,3S,4R,5R,6S)-5-Acetamido-3,4-diacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate 4-Methylphenoxy C₂₂H₂₈NO₁₀ 463.46 263746-44-7
[(2R,3S,4R,5R,6S)-5-Acetamido-3,4-diacetyloxy-6-(4-formyl-2-methoxyphenoxy)oxan-2-yl]methyl acetate 4-Formyl-2-methoxyphenoxy C₂₄H₂₈NO₁₂ 546.48 Not provided
[(2R,3S,4R,5R,6S)-5-Acetamido-3,4-diacetyloxy-6-(naphthalen-2-yloxy)oxan-2-yl]methyl acetate Naphthalen-2-yloxy C₂₈H₂₉NO₁₀ 545.53 131531-80-1

Impact of Substituents on Properties

Electronic Effects: Bromo/Chloro Groups: The electron-withdrawing nature of bromine (4-bromophenoxy) and chlorine (4-chlorophenoxy) increases the compound’s stability toward nucleophilic attack compared to electron-donating groups like methyl . Formyl Group: The 4-formyl-2-methoxyphenoxy analog () introduces polarity and reactivity, making it a candidate for further derivatization via aldehyde-amine coupling .

Steric Effects :

  • Bulkier substituents like naphthalen-2-yloxy () may hinder interactions with enzymatic targets but improve stacking in crystalline phases, as inferred from safety data sheets .

Biological Relevance :

  • Chloro and bromo derivatives are often explored as antimicrobial or anticancer agents due to halogen-bonding capabilities .
  • The formyl-containing analog () could serve as a synthetic intermediate for Schiff base formation .

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